molecular formula C19H14N6O3S B2568485 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-61-7

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2568485
CAS No.: 868967-61-7
M. Wt: 406.42
InChI Key: SSVBULZIHCAJTF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H14N6O3S and its molecular weight is 406.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research into derivatives of [1,2,4]triazolo[1,5-a]pyridine, a related compound, highlights significant anticancer effects. The modification of these compounds by replacing the acetamide group with alkylurea has been shown to retain antiproliferative activity against human cancer cell lines while reducing acute oral toxicity, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Synthesis and Biological Assessment

The synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides have demonstrated a variety of interesting biological properties. This includes the development of novel synthesis methods for these compounds and their evaluation for pharmacological activities, pointing towards the broad applicability of this chemical structure in drug development (V. R. Karpina et al., 2019).

Insecticidal Activity

Some derivatives, incorporating a thiadiazole moiety, have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the potential utility of these compounds in agricultural applications to control pest populations and protect crops (A. Fadda et al., 2017).

Molecular Docking and Antimalarial Activity

Another significant application of related compounds is in the exploration of antimalarial activities. Computational calculations and molecular docking studies have been utilized to evaluate the reactivity and potential of N-(phenylsulfonyl)acetamide derivatives against malaria. These studies underscore the importance of chemical modifications in enhancing the biological activity and efficacy of potential drug candidates (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c26-17(21-12-4-5-14-15(9-12)28-11-27-14)10-29-18-7-6-16-22-23-19(25(16)24-18)13-3-1-2-8-20-13/h1-9H,10-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVBULZIHCAJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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